molecular formula C10H19F2NO5 B15236949 Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate

Cat. No.: B15236949
M. Wt: 271.26 g/mol
InChI Key: VUGSQTSKZVFVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate is a fluorinated organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and two fluorine atoms at the C2 position of the propanoate ester backbone. The hydrate form indicates the presence of water molecules in its crystalline structure, which can influence its solubility and stability. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, where the Boc group serves as a protective moiety for amines during multi-step reactions . The difluoro substitution enhances metabolic stability and modulates electronic properties, making it valuable in designing bioactive molecules.

Properties

Molecular Formula

C10H19F2NO5

Molecular Weight

271.26 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrate

InChI

InChI=1S/C10H17F2NO4.H2O/c1-5-16-7(14)10(11,12)6-13-8(15)17-9(2,3)4;/h5-6H2,1-4H3,(H,13,15);1H2

InChI Key

VUGSQTSKZVFVQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)(F)F.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate involves the protection of amine groups during chemical reactions. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The compound’s effects are primarily exerted through its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate Hydrochloride

Structural Differences :

  • Substituents: Unlike the target compound’s 2,2-difluoro substitution on the propanoate chain, this derivative has a 2,6-difluorophenyl group attached to the C2 position.
  • Functional Groups: The amino group is unprotected (free -NH2), whereas the target compound’s amino group is Boc-protected.
  • Salt Form: This compound exists as a hydrochloride salt, enhancing its water solubility compared to the hydrate form of the target compound.

Physical Properties :

  • Molecular Formula: C11H13F2NO2
  • Molar Mass: 229.22 g/mol
  • Boiling Point: 285°C
  • Density: 1.218 g/cm³

Applications: The hydrochloride salt form is advantageous in acidic reaction conditions, while the free amino group allows for direct conjugation in synthesis.

Ethyl 2-Amino-2-cyclobutyl-3,3,3-trifluoropropanoate Hydrochloride

Structural Differences :

  • Substituents: Features a cyclobutyl ring at C2 and trifluoro substitution at C3, increasing steric bulk and lipophilicity.
  • Functional Groups: The amino group is unprotected, contrasting with the Boc protection in the target compound.

Physical Properties :

  • Molecular Formula: C9H15ClF3NO2
  • Salt Form: Hydrochloride salt improves solubility but may limit stability in basic environments .

Applications : The trifluoro and cyclobutyl groups enhance metabolic resistance, making this compound suitable for drug candidates targeting hydrophobic binding pockets.

(2S,3R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate

Structural Differences :

  • Backbone: Butanoate ester (C4 chain) vs. propanoate (C3 chain) in the target compound.
  • Functional Groups: Contains a hydroxyl group at C2 and a phenyl group at C4, with Boc protection on the amino group.

Applications: The hydroxyl and phenyl groups contribute to chiral synthesis applications, particularly in peptide and β-amino alcohol derivatives .

N-[N-(tert-Butoxycarbonyl)-L-alanyl]-L-alanine Hydrate

Structural Differences :

  • Core Structure: Dipeptide derivative with Boc protection, contrasting with the mono-ester structure of the target compound.
  • Functional Groups: Amide bonds instead of ester linkages.

Applications : Used in peptide synthesis, where the Boc group and hydrate form aid in controlled deprotection and solubility .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Salt/Hydrate Form Applications
Target Compound C10H17F2NO5 269.25* 2,2-difluoro, Boc-protected amino Ester, Boc-amine Hydrate Pharmaceutical intermediates
Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate HCl C11H13F2NO2 229.22 2,6-difluorophenyl, free amino Ester, -NH2 Hydrochloride Conjugation reactions
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl C9H15ClF3NO2 269.67 Cyclobutyl, 3,3,3-trifluoro Ester, -NH2 Hydrochloride Lipophilic drug candidates
(2S,3R)-tert-Butyl 3-amino-2-hydroxy-4-phenylbutanoate C14H21NO3 251.32 Phenyl, hydroxyl, Boc-protected amino Ester, Boc-amine, -OH None Chiral synthesis
N-[N-(Boc)-L-alanyl]-L-alanine hydrate C11H21N2O5 279.30 Boc-protected dipeptide Amide, Boc-amine Hydrate Peptide synthesis

*Calculated based on molecular formula C10H17F2NO5 (excluding hydrate water).

Key Findings and Implications

  • Boc Protection : The Boc group in the target compound enhances stability during synthetic steps, contrasting with unprotected amines in and , which require careful handling .
  • Salt/Hydrate Forms : Hydrochloride salts () improve aqueous solubility but may decompose under basic conditions, whereas the hydrate form (target compound) balances stability and moderate solubility .

Q & A

Q. What are the key synthetic routes for preparing Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate, and how can side reactions be minimized?

  • Methodology : The compound is synthesized via a multi-step process involving: (i) Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under alkaline conditions (e.g., NaHCO₃) to form the Boc-protected intermediate. (ii) Fluorination at the β-position via nucleophilic substitution or electrochemical fluorination, leveraging the reactivity of fluorine precursors like Selectfluor®. (iii) Esterification with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester. Side reactions, such as over-fluorination or Boc-group cleavage, are mitigated by controlling reaction temperature (0–5°C during fluorination) and using anhydrous solvents (e.g., THF) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:
  • ¹⁹F NMR : To confirm the presence and environment of fluorine atoms (δ ~ -120 to -140 ppm for CF₂ groups).
  • LC-MS : To verify molecular weight (expected [M+H]⁺ ≈ 280.2) and hydrate formation (additional +18 m/z).
  • FT-IR : To identify Boc-group vibrations (C=O stretch at ~1680–1720 cm⁻¹) and hydrate-associated O-H stretches (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallinity data between anhydrous and hydrated forms of the compound?

  • Methodology : Hydrate formation (common in fluorinated esters) alters crystal packing due to hydrogen bonding. To address contradictions: (i) Perform variable-temperature XRD to analyze lattice stability. (ii) Use dynamic vapor sorption (DVS) to quantify hydration/dehydration thresholds under controlled humidity. (iii) Compare computational models (DFT or molecular dynamics) with experimental data to validate polymorphic transitions .

Q. How does the difluoro motif influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing CF₂ group enhances electrophilicity at the adjacent carbonyl carbon. To study this: (i) Conduct kinetic assays with nucleophiles (e.g., amines or thiols) under varying pH conditions. (ii) Monitor reaction progress via ¹H NMR to quantify intermediates (e.g., tetrahedral adducts). (iii) Compare activation energies (ΔG‡) with non-fluorinated analogs using Eyring plots .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodology : Fluorination steps often introduce racemization. Mitigation strategies include: (i) Using chiral auxiliaries (e.g., Evans’ oxazolidinones) during Boc protection. (ii) Optimizing catalytic asymmetric fluorination with Pd or Rh complexes. (iii) Implementing inline PAT (process analytical technology) to monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Experimental Design & Data Analysis

Q. How can computational modeling predict the compound’s stability under hydrolytic conditions?

  • Methodology : (i) Use DFT calculations (e.g., B3LYP/6-31G*) to map hydrolysis pathways, identifying transition states for Boc-group cleavage or ester hydrolysis. (ii) Validate predictions with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS degradation profiling. (iii) Correlate computed activation energies (Eₐ) with experimental Arrhenius plots .

Q. What analytical techniques differentiate between hydrate and solvate forms in solid-state characterization?

  • Methodology : (i) TGA-DSC : To distinguish bound water (weight loss ~100°C) from solvent residues (e.g., ethanol, which evaporates at ~78°C). (ii) Solid-state NMR (¹³C CP/MAS) : To resolve hydrogen-bonding networks in the crystal lattice. (iii) PXRD Pawley refinement : To quantify lattice parameters and identify hydrate-specific peaks .

Application-Oriented Research

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodology : The Boc-protected amine and fluorinated ester are versatile handles for: (i) Peptide coupling : Deprotect the Boc group (TFA/CH₂Cl₂) to expose the amine for SPPS (solid-phase peptide synthesis). (ii) Fluorinated prodrugs : Hydrolyze the ester in vivo to release the carboxylic acid, enhancing membrane permeability. (iii) Enzyme inhibitors : Leverage CF₂ groups to mimic transition states in catalytic sites (e.g., protease inhibition) .

Q. What are the mechanistic implications of fluorine’s steric and electronic effects in catalytic transformations involving this compound?

  • Methodology : (i) Perform Hammett studies with fluorinated vs. non-fluorinated analogs to quantify electronic effects (σₚ values). (ii) Use X-ray crystallography to resolve steric interactions in catalyst-substrate complexes (e.g., Pd-catalyzed cross-couplings). (iii) Compare turnover frequencies (TOF) in fluorinated vs. non-fluorinated systems to isolate steric/electronic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.